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Compound of Interest

Compound Name: PK11000

Cat. No.: B1678499 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the covalent modification of the tumor

suppressor protein p53 by the small molecule PK11000. It consolidates key quantitative data,

details relevant experimental methodologies, and visualizes the underlying molecular and

cellular processes. PK11000, a 2-sulfonylpyrimidine, acts as a mild alkylating agent that

stabilizes the DNA-binding domain (DBD) of both wild-type and various mutant forms of p53

through covalent modification of specific cysteine residues.[1][2][3] This stabilization can lead to

the reactivation of mutant p53, restoring its tumor-suppressive functions and highlighting a

promising avenue for cancer therapeutic development.[1][3]

Quantitative Data Summary
The interaction between PK11000 and p53 has been characterized by several quantitative

measures, primarily focusing on protein stabilization and cellular effects. The following tables

summarize the key findings from the cited literature.

Table 1: Thermal Stabilization of p53 DNA-Binding Domain (DBD) by PK11000
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p53 Variant
PK11000
Concentration
(µM)

Incubation
Time

Change in
Melting
Temperature
(ΔTm)

Reference

T-p53C-Y220C 1000 Not specified ~3 °C [3]

T-p53C-Y220C 250 30 min ~3 °C [3]

C182S/C277S

mutant
250 30 min No effect [3]

C124S/C277S

mutant

(measures

Cys182

alkylation)

Not specified Not specified 1.2 K [3]

C124S/C182S

mutant

(measures

Cys277

alkylation)

Not specified Not specified 3.6 K [3]

Table 2: Mass Spectrometry Analysis of PK11000-p53 Adducts
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p53
Variant

PK11000
Concentr
ation (µM)

Protein
Concentr
ation (µM)

Incubatio
n

Observed
Mass
Increase
(Da)

Adduct
Type

Referenc
e

T-p53C-

Y220C
250 50

4 h at 20

°C

157 and

314

Mono- and

Di-

alkylated

[3]

T-p53C-

Y220C
500 50

4 h at 20

°C

157 and

314

Mono- and

Di-

alkylated

[3]

T-p53C-

Y220C
1000 50

4 h at 20

°C

157 and

314

Mono- and

Di-

alkylated

[3]

T-p53C-

Y220C
5000 50

4 h at 20

°C

157 and

314

Mono- and

Di-

alkylated

[3]

Note: The expected mass increase for a single PK11000 adduct via a nucleophilic aromatic

substitution (SNAr) reaction, with the elimination of methyl sulfinic acid, is 156.5 Da.[3]

Table 3: Cellular Activity of PK11000 and its Derivative PK11007
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Cell Line Compound
Concentrati
on (µM)

Treatment
Time

Observed
Effect

Reference

NUGC-3 PK11000 0-120 24 h Mild inhibition [2]

Breast cancer

cell lines
PK11000 0-50 5 days

IC50 values

from 2.5 to

>50 µM

[2]

NUGC-3 PK11007 20 6 h

2-fold

upregulation

of PUMA and

p21 mRNA

[3]

MKN1 PK11007 15 6 h

2-fold

upregulation

of PUMA,

p21, and

NOXA mRNA

[3]

HUH-7 PK11007 15 6 h

2-fold

upregulation

of PUMA,

p21, and

NOXA mRNA

[3]

Signaling Pathways and Logical Relationships
The mechanism of action of PK11000 involves direct interaction with p53, leading to

downstream cellular effects. The following diagrams illustrate these processes.
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Click to download full resolution via product page

Caption: Mechanism of p53 reactivation by PK11000.
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Caption: Logical flow from PK11000 binding to anticancer effects.

Experimental Protocols and Workflows
The characterization of PK11000's interaction with p53 relies on several key experimental

techniques. Detailed protocols are outlined below based on published methodologies.
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Mass Spectrometry for Adduct Identification
This method is used to confirm the covalent binding of PK11000 to p53 and to identify the

number of adducts.

Methodology:

Protein Preparation: Recombinant p53 DBD (e.g., T-p53C-Y220C mutant) is purified. A

typical concentration is 50 µM.

Incubation: The p53 protein is incubated with varying concentrations of PK11000 (e.g., 250

µM to 5,000 µM) in an appropriate buffer. Incubation is carried out for a set time and

temperature, for instance, 4 hours at 20°C.[3] A control sample with no compound is run in

parallel.

Sample Analysis: The samples are analyzed by electrospray ionization mass spectrometry

(ESI-MS).[3]

Data Acquisition: Mass spectra are acquired to determine the molecular weight of the

protein.

Data Analysis: The spectra of the PK11000-treated samples are compared to the control. An

increase in mass corresponding to 157 Da (or multiples thereof) confirms the covalent

adduction.[3]
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Caption: Workflow for identifying PK11000-p53 covalent adducts.

Differential Scanning Fluorimetry (DSF) for Stability
Measurement
DSF is employed to measure the change in the thermal stability of p53 upon ligand binding,

providing evidence of a stabilizing interaction.
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Methodology:

Reaction Mixture: A solution containing the p53 DBD (e.g., 8 µM) and a fluorescent dye (e.g.,

SYPRO Orange) is prepared in a suitable buffer.

Compound Addition: PK11000 is added to the reaction mixture at a specific concentration

(e.g., 250 µM). A control with vehicle (e.g., DMSO) is also prepared.

Incubation: The mixture is incubated for a defined period (e.g., 30 minutes) to allow for the

reaction to occur.[3]

Thermal Denaturation: The samples are subjected to a gradual temperature ramp in a real-

time PCR instrument.

Fluorescence Monitoring: The fluorescence of the dye is monitored as the temperature

increases. The dye fluoresces upon binding to hydrophobic regions of the protein that

become exposed during unfolding.

Data Analysis: The melting temperature (Tm), the midpoint of the unfolding transition, is

calculated for both the treated and control samples. An increase in Tm (ΔTm) for the

PK11000-treated sample indicates protein stabilization.[3]

Cell-Based Assays for Functional Readout
These assays determine the downstream cellular consequences of p53 reactivation by

PK11000 derivatives like PK11007.

Methodology (for mRNA Quantification):

Cell Culture: Cancer cell lines with mutant p53 (e.g., NUGC-3, MKN1) are cultured under

standard conditions.

Treatment: Cells are treated with the compound (e.g., 15-20 µM PK11007) or vehicle for a

specified time (e.g., 6 hours).[3]

RNA Extraction: Total RNA is isolated from the cells.

Reverse Transcription: RNA is converted to complementary DNA (cDNA).
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Quantitative PCR (qPCR): The expression levels of p53 target genes (e.g., p21, PUMA,

NOXA) are quantified by qPCR, using a housekeeping gene for normalization.

Data Analysis: The fold change in mRNA expression in treated cells is calculated relative to

control cells. An increase indicates transcriptional activation of the p53 pathway.[3]

This guide provides a comprehensive overview of the covalent modification of p53 by

PK11000, integrating quantitative data, mechanistic diagrams, and experimental workflows to

serve as a valuable resource for the scientific community.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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